molecular formula C11H14N4O4 B12079591 2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one

2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B12079591
M. Wt: 266.25 g/mol
InChI Key: QEMFQUYGFKEFJC-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[3,2-d]pyrimidin-4-one derivative featuring a hydroxymethyl-substituted oxolane (tetrahydrofuran) ring at position 5 of the heterocyclic core. Its molecular formula is C₁₁H₁₄N₄O₄, with a molecular weight of 266.25 g/mol (CAS 86392-75-8) . Structurally, it combines a modified nucleobase (pyrrolo-pyrimidinone) with a sugar-like moiety, resembling nucleoside analogs.

Properties

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

IUPAC Name

2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C11H14N4O4/c12-11-13-5-1-2-15(9(5)10(18)14-11)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18)

InChI Key

QEMFQUYGFKEFJC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=CC3=C2C(=O)NC(=N3)N)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a pyrimidine derivative with an appropriate oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication, leading to its potential use as an antiviral or anticancer agent. The pathways involved include the inhibition of nucleic acid synthesis and interference with cellular signaling processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substitution Position Sugar Moiety Molecular Weight (g/mol) Key Functional Differences Biological Relevance Reference
2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one (Target) Position 5 Oxolane (hydroxymethyl) 266.25 Pyrrolo[3,2-d]pyrimidinone core Potential nucleoside mimic for antiviral/antitumor activity
7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one Position 7 Oxolane (ribofuranosyl-like) 265.23 Pyrrolo[2,3-d]pyrimidinone core Antiparasitic activity against Leishmania
7-Deaza-2'-deoxyinosine Position 7 Deoxyribofuranosyl 265.23 7-deazapurine modification Inhibits purine metabolism in cancer cells
Trifluridine (5-(trifluoromethyl)-2'-deoxyuridine) Position 5 Deoxyribofuranosyl 296.20 Trifluoromethyl group at pyrimidine C5 Thymidylate synthase inhibitor (anticancer)
Brivudine (5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione) Position 5 Oxolane (modified) 333.13 Bromovinyl group on pyrimidine Antiviral (herpesvirus)

Key Comparative Analysis

  • Core Heterocycle: The target compound’s pyrrolo[3,2-d]pyrimidinone core distinguishes it from pyrimidine-dione analogs (e.g., Brivudine, Trifluridine). This fused ring system may enhance binding to kinases or polymerases due to increased planarity and hydrogen-bonding capacity . In contrast, 7-deazainosine (pyrrolo[2,3-d]pyrimidinone) lacks a nitrogen at position 7, altering base-pairing interactions and making it resistant to deamination .
  • Sugar Moiety: The hydroxymethyl-oxolane group in the target compound differs from deoxyribose (Trifluridine) or ribofuranosyl (7-Deazainosine). This modification may reduce susceptibility to phosphorylases, prolonging intracellular retention . Brivudine and Famciclovir (Table 2, ) feature similar oxolane-derived sugars but with bromoethenyl or acetoxymethyl groups, respectively, which enhance lipophilicity and bioavailability .
  • Biological Activity: The target compound shares structural motifs with antiparasitic pyrrolo-pyrimidinones (e.g., Entry 35 in ), which inhibit Leishmania growth via nucleotide salvage pathway disruption. Positional isomerism (C5 vs. C7 substitution) may shift target specificity . Unlike Trifluridine, which directly inhibits thymidylate synthase, the target compound’s mechanism may involve competitive inhibition of purine-binding enzymes due to its deaza-like structure .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s hydroxyl and hydroxymethyl groups confer higher water solubility compared to lipophilic analogs like Brivudine (−4.87 kcal/mol binding energy in Table 2, ).
  • Metabolic Stability : The oxolane ring may resist glycosidase cleavage better than deoxyribose in Trifluridine, reducing premature degradation .

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